tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-18-10-14)11(8-15)9-16/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVAHUZBIRDDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOC2)C(C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic ring system followed by the introduction of the tert-butyl and aminomethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group (-CH2NH2) acts as a nucleophile, enabling reactions with electrophilic reagents. For example:
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Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K2CO3) to form secondary amines .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce amides, typically under anhydrous conditions.
Carbamate Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:
Ring-Opening Reactions
The spirocyclic ether-oxygen can participate in ring-opening reactions:
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Acid-Catalyzed Hydrolysis : Reacts with aqueous HCl to break the ether linkage, forming diols.
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Reductive Opening : Catalytic hydrogenation (H2/Pd-C) cleaves the ether bond, producing linear amines.
Condensation Reactions
The compound forms Schiff bases via reaction with carbonyl compounds:
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Aldehyde/Ketone Condensation : Reacts with aldehydes (e.g., benzaldehyde) to generate imines, useful in synthesizing heterocycles.
Cross-Coupling Reactions
The amine group facilitates palladium-catalyzed couplings:
Research Findings
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Synthetic Utility : The compound serves as a versatile intermediate in diversity-oriented synthesis (DOS), enabling access to sp3-rich scaffolds for drug discovery .
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Biological Relevance : Analogous spirocyclic amines exhibit activity against neurological targets due to their conformational rigidity.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a drug candidate due to its structural properties that may influence biological activity.
Anticancer Activity :
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of spirocyclic compounds can induce apoptosis in prostate cancer cells, with IC50 values indicating effective dose-dependent responses.
Antimicrobial Activity :
The presence of the aminomethyl group may enhance the antimicrobial properties of the compound. Preliminary investigations suggest that it could exhibit promising antibacterial and antifungal activities, similar to other derivatives tested against strains like E. coli and S. aureus.
Organic Synthesis
tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can serve as a versatile intermediate in organic synthesis, particularly in the development of new spirocyclic compounds. Its reactivity could facilitate various transformations, including oxidation and substitution reactions.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of related diazaspiro compounds on prostate cancer cell lines. The results indicated that tert-butyl derivatives significantly reduced cell viability in a time-dependent manner, with PC3 cells being more sensitive compared to DU145 cells.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing potent activity against multiple strains. This suggests potential for development as an antimicrobial agent.
| Activity Type | Cell Line/Organism | Effect Observed | Reference |
|---|---|---|---|
| Anticancer | Prostate Cancer Cells | Significant cytotoxicity | |
| Antimicrobial | E. coli, S. aureus | Potent antibacterial activity |
Potential Industrial Applications
The unique structure of this compound may find applications in materials science or catalysis, although specific industrial applications are still under exploration.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural variations, molecular properties, and applications of the target compound and its analogues:
Key Observations
Substituent Position and Reactivity: The 6-aminomethyl group in the target compound (vs. 2-aminomethyl in ) alters steric and electronic profiles, impacting binding affinity in drug-receptor interactions . 1-oxo and 2-oxo analogues () exhibit higher electrophilicity, making them suitable for forming imine or hydrazone linkages .
Solubility and Stability :
- Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases .
- Hydroxymethyl derivatives () show moderate solubility (0.8 g/L at 25°C) but require moisture-free storage to prevent hydrolysis .
Synthetic Utility :
Biological Activity
tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 270.37 g/mol
- CAS Number : 1373504-14-3
- Structure : The compound features a spirocyclic structure which is characteristic of several biologically active compounds.
Research indicates that compounds similar to tert-butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane derivatives exhibit interactions with neurotransmitter systems, particularly the GABAergic system. Specifically, studies have shown that related spirocyclic compounds can act as GABA uptake inhibitors, which may lead to increased GABA levels in the synaptic cleft and enhanced inhibitory neurotransmission .
Pharmacological Studies
- GABA Uptake Inhibition : A study focused on spirocyclic amino acid esters demonstrated that these compounds could inhibit GABA uptake without directly activating GABA receptors. This suggests a potential role in modulating synaptic transmission and possibly treating conditions like anxiety or epilepsy .
- Pain Management : Patents have suggested that similar compounds can be utilized for managing acute and chronic pain, indicating their potential as analgesics through modulation of pain pathways .
- FAAH Inhibition : Some derivatives of the azaspiro series have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, suggesting potential applications in pain relief and inflammation management .
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Study on GABA Analogues : Research into structurally similar spirocyclic compounds has shown promising results in animal models for anxiety reduction and anticonvulsant effects, supporting further investigation into their use as therapeutic agents .
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of azaspiro compounds in various neurological disorders, with preliminary results indicating beneficial effects on mood stabilization and seizure control.
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₆N₂O₃ |
| Molecular Weight | 270.37 g/mol |
| CAS Number | 1373504-14-3 |
| Mechanism of Action | GABA uptake inhibition |
| Potential Applications | Pain management, anxiety treatment |
Q & A
Q. What are the key synthetic pathways for tert-butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation, Boc protection, and functional group modifications. Critical steps include:
- Spirocyclization : Formation of the 2-oxa-8-azaspiro[4.5]decane scaffold via cyclization of a ketone or alcohol precursor under acidic or basic conditions.
- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, requiring precise control of pH and temperature to avoid side reactions.
- Boc Protection : tert-Butyloxycarbonyl (Boc) protection of the secondary amine to enhance stability during subsequent steps. Optimization focuses on solvent selection (e.g., THF or DCM), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time to maximize yield (≥70%) and purity (≥95%) .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- NMR Spectroscopy : H and C NMR confirm the spirocyclic framework and Boc group. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR, while the spirocyclic carbons appear as distinct signals in C NMR .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ observed at m/z 241.33 for CHNO) .
- X-ray Crystallography : Resolves absolute configuration in stereoisomers, though crystallization challenges may require salt formation (e.g., oxalate or hydrochloride salts) .
Q. What are the recommended storage conditions to maintain stability?
Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or oxidation of the aminomethyl moiety. Purity degradation >5% over six months is observed if exposed to moisture or light .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Core Modifications : Compare analogs with varying spiro ring sizes (e.g., 4.5 vs. 4.4 systems) or substituents (e.g., fluorophenyl vs. benzyl). For example, replacing the 2-oxa group with a dioxane ring reduces conformational flexibility, impacting target binding .
- Functional Group Variations : Test derivatives with alternative protecting groups (e.g., Fmoc instead of Boc) or modified aminomethyl chains (e.g., trifluoroethylamine). Tabulate IC values against relevant targets (e.g., kinases or GPCRs) to identify critical pharmacophores .
| Modification | Target Affinity (IC, nM) | Selectivity Ratio |
|---|---|---|
| Parent compound | 120 ± 15 | 1.0 |
| Dioxane analog | 450 ± 30 | 0.3 |
| Trifluoroethyl derivative | 85 ± 10 | 2.5 |
Q. What strategies are effective in resolving contradictions in biological activity data across studies?
- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement.
- Metabolite Screening : Identify hydrolyzed by-products (e.g., free amine from Boc deprotection) that may contribute to off-target effects. LC-MS/MS can detect metabolites at trace levels (<0.1% abundance) .
- Species-Specific Variability : Test activity in human vs. murine cell lines to account for differences in metabolic enzymes or receptor isoforms .
Q. How can the stereochemical configuration impact pharmacological properties, and what methods determine absolute configuration?
- NOESY Correlations : Resolve spatial proximity between tert-butyl protons and spirocyclic hydrogens to assign configurations (e.g., cis vs. trans ring junctions) .
- Chemical Shift Anisotropy (CSA) : Calculate δ(RS) values for chiral centers using DFT-based models to correlate experimental NMR shifts with theoretical predictions .
- Enantioselective Synthesis : Use chiral catalysts (e.g., Cu/phosphoramidite complexes) to produce enantiopure intermediates, as demonstrated in related spirocyclic systems .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. The Boc group is stable at pH 5–7 but hydrolyzes rapidly at pH <3 .
- Plasma Stability Studies : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS. Half-life <2 hours suggests need for prodrug strategies .
Q. How can synthetic by-products be identified and minimized during scale-up?
- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., iminyl radicals in photochemical steps) .
- By-Product Analysis : Isolate impurities via preparative HPLC and characterize using HRMS/NMR. Common by-products include over-reduced spirocycles or dimerized species .
- Process Optimization : Adjust stoichiometry (e.g., 1.2 equiv of aminomethylating agent) and use flow chemistry to improve mixing and reduce side reactions .
Q. What computational tools predict binding modes to biological targets like kinases or proteases?
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., hydrogen bonding with catalytic lysine in kinases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrophobic contacts with tert-butyl groups) .
Q. How does the compound’s spirocyclic architecture influence its pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
